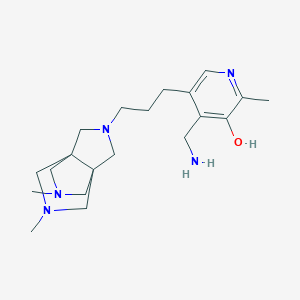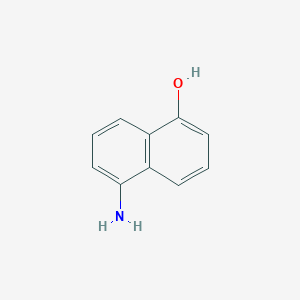![molecular formula C7H15ClS B160360 Butane, 1-[(2-chloroethyl)thio]-3-methyl- CAS No. 126823-30-1](/img/structure/B160360.png)
Butane, 1-[(2-chloroethyl)thio]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1-[(2-chloroethyl)thio]-3-methyl- is an organosulfur compound with the molecular formula C7H15ClS. This compound is characterized by the presence of a sulfanyl group (–S–) attached to a 2-chloroethyl group and a 3-methylbutane backbone. It is a derivative of sulfur mustard, a well-known chemical warfare agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-[(2-chloroethyl)thio]-3-methyl- typically involves the reaction of 3-methyl-1-butanethiol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate sulfonium ion, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reactant Preparation: Purification of 3-methyl-1-butanethiol and 2-chloroethanol.
Reaction: Conducting the reaction in a controlled environment to ensure safety and maximize yield.
Purification: Using distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Butane, 1-[(2-chloroethyl)thio]-3-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) can be employed.
Major Products
Oxidation: Sulfoxides (R–S(=O)–R’) and sulfones (R–S(=O)2–R’).
Reduction: Thiols (R–SH).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butane, 1-[(2-chloroethyl)thio]-3-methyl- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of other organosulfur compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Butane, 1-[(2-chloroethyl)thio]-3-methyl- involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the disruption of normal cellular processes, including DNA replication and protein synthesis, ultimately resulting in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A well-known chemical warfare agent with similar alkylating properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Another alkylating agent used in chemotherapy.
Chloromethyl Methyl Sulfide: A related compound with a similar structure but different reactivity.
Uniqueness
Butane, 1-[(2-chloroethyl)thio]-3-methyl- is unique due to its specific structure, which combines the properties of a sulfanyl group with a 3-methylbutane backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
126823-30-1 |
|---|---|
Molecular Formula |
C7H15ClS |
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)-3-methylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
QVORVXJRTWLNDC-UHFFFAOYSA-N |
SMILES |
CC(C)CCSCCCl |
Canonical SMILES |
CC(C)CCSCCCl |
Synonyms |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















